

A Comparative Guide to the Computational Analysis of Methyl Pyrazole Isomers

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Compound of Interest		
Compound Name:	XN methyl pyrazole	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the computational analysis of four methyl pyrazole isomers: 1-methylpyrazole, 3-methylpyrazole, 4-methylpyrazole, and 5-methylpyrazole. The information presented herein is supported by theoretical data from peer-reviewed scientific literature, offering insights into their relative stabilities and electronic properties. This guide is intended to assist researchers in understanding the subtle yet significant differences between these isomers, which is crucial for applications in medicinal chemistry and materials science where pyrazole derivatives are a cornerstone.[1]

Data Presentation: A Comparative Overview

The following tables summarize key quantitative data from computational studies on methyl pyrazole isomers. These metrics are crucial for understanding the isomers' behavior and potential as scaffolds in drug design. The data has been compiled from studies employing Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set, a widely accepted and robust methodology for such analyses.[2][3][4]

Table 1: Comparison of Calculated Relative Energies and Dipole Moments



Isomer	Relative Energy (kcal/mol)	Dipole Moment (Debye)	
1-Methylpyrazole	2.52	2.29	
3-Methylpyrazole	0.00	2.53	
4-Methylpyrazole	5.48	2.87	
5-Methylpyrazole	0.48	2.19	

Note: Relative energies are calculated with respect to the most stable isomer, 3-methylpyrazole.

Table 2: Comparison of Calculated and Experimental ¹H NMR Chemical Shifts (ppm)

Proton	1- Methylpyraz ole (Calc.)	3- Methylpyraz ole (Calc.)	4- Methylpyraz ole (Calc.)	5- Methylpyraz ole (Calc.)	Experiment al Range
Н3	7.49	-	7.55	7.42	7.4-7.6
H4	6.18	6.10	-	6.05	6.0-6.2
H5	7.49	7.45	7.55	-	7.4-7.6
СНз	3.85	2.28	2.05	2.29	2.0-3.9

Table 3: Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts (ppm)

Carbon	1- Methylpyraz ole (Calc.)	3- Methylpyraz ole (Calc.)	4- Methylpyraz ole (Calc.)	5- Methylpyraz ole (Calc.)	Experiment al Range
C3	138.8	148.1	138.9	138.4	138-149
C4	105.9	106.3	116.0	105.1	105-116
C5	129.2	129.1	138.9	139.5	129-140
СНз	39.1	13.5	11.2	13.6	11-40



Disclaimer: The calculated NMR data is based on the GIAO method at the B3LYP/6-311++G(d,p) level of theory.[5] Experimental values can vary based on solvent and other conditions.

Experimental Protocols

The following section details a typical methodology for the computational analysis of methyl pyrazole isomers using Density Functional Theory (DFT).

Computational Details

All calculations are performed using the Gaussian 09 or a similar quantum chemistry software package. The B3LYP hybrid functional is employed in conjunction with the Pople-style 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for this class of molecules.

Step-by-Step Protocol:

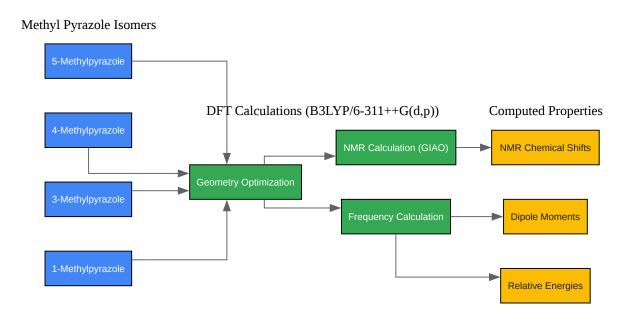
- Structure Input: The initial Cartesian coordinates of each methyl pyrazole isomer (1-methyl, 3-methyl, 4-methyl, and 5-methyl) are built using a molecular editor and imported into the computational software.
- Geometry Optimization: A geometry optimization is performed for each isomer to locate the
 minimum energy structure on the potential energy surface. The keyword Opt is used in the
 Gaussian input file. The convergence criteria are typically set to the software's default
 values.
- Frequency Calculation: Following successful optimization, a frequency calculation is
 performed at the same level of theory to confirm that the optimized structure is a true
 minimum (i.e., no imaginary frequencies) and to obtain thermochemical data, including zeropoint vibrational energies (ZPVE). The keyword Freq is used for this step.
- Energy Calculation: The total electronic energy, including the ZPVE correction, is obtained from the output of the frequency calculation. Relative energies of the isomers are then calculated by taking the difference in energy with respect to the most stable isomer.



- Dipole Moment Calculation: The dipole moment of each optimized structure is also obtained from the output file of the frequency calculation.
- NMR Chemical Shift Calculation: The ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method. This is typically performed as a separate calculation on the optimized geometry using the NMR keyword. The calculated absolute shieldings are then converted to chemical shifts relative to a standard (e.g., tetramethylsilane).

Mandatory Visualization

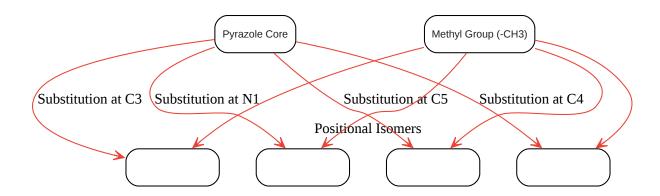
The following diagrams illustrate the logical workflow of the computational analysis and the relationship between the different methyl pyrazole isomers.



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Caption: Computational workflow for analyzing methyl pyrazole isomers.





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Caption: Relationship between methyl pyrazole positional isomers.

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